N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
Overview
Description
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide typically involves the Povarov reaction, which is a type of imino Diels-Alder reaction. This reaction employs N-vinyl pyrrolidin-4-one as a cyclic enamide and is catalyzed by phosphotungstic acid (PWA, H₃PW₁₂O₄₀) . The reaction conditions include solvent-free mechanochemical milling, which provides an efficient and green method for the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of high-speed vibratory ball milling (HSVBM) in a solvent-free environment is a promising approach for large-scale synthesis due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects against neurodegenerative disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A secondary amine with a similar tetrahydroquinoline scaffold.
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones: Synthesized via a similar imino Diels-Alder reaction.
Uniqueness
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both a tetrahydroquinoline and an acetamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-12-18(16-10-6-7-11-17(16)19-13)20(14(2)21)15-8-4-3-5-9-15/h3-11,13,18-19H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEIGXKHWXBLJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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